molecular formula C18H18N4O4S B6083060 1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one

1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B6083060
M. Wt: 386.4 g/mol
InChI Key: LHIGPTDDEYNDOV-XYOKQWHBSA-N
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Description

1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration: The indole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Aldol condensation: The nitrated indole undergoes aldol condensation with an appropriate aldehyde to form the indolylidene intermediate.

    Pyrimidine ring formation: The final step involves the cyclization of the intermediate with thiourea under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The sulfanylidenepyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane as solvent, room temperature.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole and pyrimidine derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound’s indole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-thioxopyrimidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidenepyrimidine.

    1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-oxopyrimidin-4-one: Similar structure but with an oxo group instead of a sulfanylidenepyrimidine.

Uniqueness

The uniqueness of 1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-butan-2-yl-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-4-9(2)21-17(24)14(16(23)20-18(21)27)8-12-10(3)19-15-6-5-11(22(25)26)7-13(12)15/h5-9,24H,4H2,1-3H3,(H,20,23,27)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIGPTDDEYNDOV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=O)NC1=S)C=C2C(=NC3=C2C=C(C=C3)[N+](=O)[O-])C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=C(C(=O)NC1=S)/C=C/2\C(=NC3=C2C=C(C=C3)[N+](=O)[O-])C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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